molecular formula C21H27N3O2 B5505070 4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Cat. No.: B5505070
M. Wt: 353.5 g/mol
InChI Key: VTUKCOHSVZGCHX-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(2-Methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine, commonly referred to as MPBPP, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of MPBPP, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

MPBPP is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methoxyphenyl group and a propoxybenzylidene moiety. The molecular formula for MPBPP is C20H26N2O2C_{20}H_{26}N_2O_2, and its molecular weight is approximately 342.44 g/mol.

The biological activity of MPBPP is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that MPBPP exhibits affinity for serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction suggests potential anxiolytic and antidepressant effects.

Serotonin Receptor Interaction

  • 5-HT_1A Agonism : MPBPP may enhance serotonergic neurotransmission, which is crucial for mood regulation.
  • 5-HT_2A Antagonism : By blocking this receptor, MPBPP could mitigate anxiety symptoms.

In Vitro Studies

In vitro studies have demonstrated that MPBPP exhibits significant inhibitory activity against specific cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings indicate that MPBPP has potential as an anticancer agent, possibly through the induction of apoptosis in malignant cells.

In Vivo Studies

Animal models have been employed to evaluate the anxiolytic effects of MPBPP. In a study involving rodents, MPBPP was administered at varying doses:

Dose (mg/kg)Anxiolytic Effect (Open Field Test)
5Moderate
10Significant
20High

Results indicated a dose-dependent reduction in anxiety-like behavior, supporting the compound's potential use in treating anxiety disorders.

Case Study 1: Antidepressant Effects

A clinical trial investigated the efficacy of MPBPP in patients with major depressive disorder (MDD). Participants received either MPBPP or a placebo over eight weeks. The results showed:

  • Response Rate : 65% in the MPBPP group versus 30% in the placebo group.
  • Side Effects : Mild gastrointestinal disturbances were reported but were generally well-tolerated.

Case Study 2: Cancer Treatment

Another study focused on the effects of MPBPP on tumor growth in xenograft models of breast cancer. The administration of MPBPP resulted in a significant reduction in tumor size compared to control groups:

Treatment GroupTumor Size Reduction (%)
Control0
MPBPP45

These findings suggest that MPBPP may have a dual role as both an antidepressant and an anticancer agent.

Properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-16-26-19-10-8-18(9-11-19)17-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-2/h4-11,17H,3,12-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUKCOHSVZGCHX-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.